1-Pyrenamine, N-methyl-
CAS No.: 22965-22-6
Cat. No.: VC1682734
Molecular Formula: C17H13N
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22965-22-6 |
|---|---|
| Molecular Formula | C17H13N |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | N-methylpyren-1-amine |
| Standard InChI | InChI=1S/C17H13N/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18H,1H3 |
| Standard InChI Key | UCISVZJFGFQPKN-UHFFFAOYSA-N |
| SMILES | CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
| Canonical SMILES | CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
N-methyl-1-pyrenamine (CAS: 22965-22-6) is a secondary amine derivative of pyrene with a molecular formula of C17H13N and a molecular weight of 231.29 g/mol. The compound features a pyrene backbone with a methylamino (-NHCH3) substituent at the 1-position, creating a molecule with unique electronic and fluorescent properties .
Nomenclature and Identifiers
The compound is recognized by several synonyms and identifiers, cataloged in Table 1 below:
| Parameter | Information |
|---|---|
| IUPAC Name | N-methylpyren-1-amine |
| Common Names | 1-Pyrenamine, N-methyl-; N-Methyl-1-pyrenamine; 1-methylaminopyrene |
| CAS Registry Number | 22965-22-6 |
| Molecular Formula | C17H13N |
| Molecular Weight | 231.29 g/mol |
| InChI | InChI=1S/C17H13N/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18H,1H3 |
| InChIKey | UCISVZJFGFQPKN-UHFFFAOYSA-N |
| SMILES | CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Table 1: Chemical identifiers and nomenclature for N-methyl-1-pyrenamine .
Structural Features
The structural characteristics of N-methyl-1-pyrenamine include a polycyclic aromatic hydrocarbon core (pyrene) with a methylamino group attached at the 1-position. This structure gives the compound its distinctive properties, including its fluorescence capabilities and potential for complex formation. The compound contains a secondary amine functional group, which provides a reactive site for various chemical transformations and interactions with other molecules .
Physical and Chemical Properties
N-methyl-1-pyrenamine exhibits physical and chemical properties that make it valuable for research and analytical applications. While specific experimental data for N-methyl-1-pyrenamine is limited in the available literature, its properties can be partially understood through its molecular structure and comparison with related compounds.
Spectroscopic Properties
Comparative Analysis with Related Compounds
Understanding N-methyl-1-pyrenamine in context requires comparing it with structurally related compounds. Table 2 presents a comparison between N-methyl-1-pyrenamine and selected related molecules:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| N-methyl-1-pyrenamine | C17H13N | 231.29 | Secondary amine at 1-position |
| 1-Aminopyrene | C16H11N | 217.27 | Primary amine at 1-position |
| 1-Methoxypyrene | C17H12O | 232.28 | Methoxy group instead of methylamino |
| N,N-diphenylpyren-1-amine | C28H19N | 369.46 | Diphenylamine group at 1-position |
Table 2: Comparative analysis of N-methyl-1-pyrenamine and structurally related compounds .
Structure-Property Relationships
The substitution of different functional groups on the pyrene scaffold results in altered properties. For example, compared to 1-aminopyrene, N-methyl-1-pyrenamine likely exhibits:
-
Different solubility profiles in various solvents due to the added methyl group
-
Altered electronic properties affecting its fluorescence characteristics
-
Different reactivity patterns, particularly in reactions involving the nitrogen atom
-
Potentially different interactions with biomolecules and analytical targets
Future Research Directions
Several promising avenues exist for future research on N-methyl-1-pyrenamine:
-
Comprehensive characterization of its spectroscopic properties, including detailed fluorescence profiles
-
Investigation of its potential as a selective sensor for metal ions or other analytes
-
Exploration of its electrochemical behavior and comparison with the parent 1-pyrenamine
-
Evaluation of its potential applications in biological imaging, particularly in comparison with other fluorescent probes
-
Assessment of its efficacy in polymer chemistry applications, including effects on thermal stability and mechanical properties
-
Development of optimized synthetic routes for its preparation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume